Synthesis and Characterization of 3-Methyl-6-nitro-7-ethylindole: A Comprehensive Technical Guide
Synthesis and Characterization of 3-Methyl-6-nitro-7-ethylindole: A Comprehensive Technical Guide
Executive Summary & Strategic Retrosynthetic Analysis
The functionalization of the indole core remains a cornerstone of modern medicinal chemistry and drug development. Specifically, 3-methyl-6-nitro-7-ethylindole (CAS: 131327-98-5)[1] represents a highly specialized intermediate. The presence of a strongly electron-withdrawing nitro group at C6, coupled with the steric bulk of an ethyl group at C7, makes this scaffold highly valuable for developing kinase inhibitors and unique steric blocks. Commercial databases confirm its utility as a precursor for further N-alkylation reactions, such as the synthesis of 1,3-dimethyl-7-ethyl-6-nitroindole[1][2].
To synthesize this exact substitution pattern, the Fischer Indole Synthesis is the most robust and scalable approach. The retrosynthetic logic dictates the use of 2-ethyl-3-nitroaniline (CAS: 90007-09-3) and propanal .
The Causality of Regioselectivity: In a standard Fischer Indole cyclization, the [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate can occur at either ortho position of the aromatic ring. However, by utilizing 2-ethyl-3-nitroaniline, the C2 position is sterically blocked by the ethyl group. This forces the C–C bond formation exclusively at the C6 position of the aniline. Consequently, the C6 carbon of the aniline becomes the C3a bridgehead of the indole, perfectly positioning the nitro group at C6 and the ethyl group at C7 of the resulting indole core.
Figure 1: Logical causality of regioselectivity in the Fischer Indole rearrangement.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes in-process controls (IPCs) and visual cues to confirm reaction progress without requiring immediate chromatographic analysis.
Synthesis of 2-Ethyl-3-nitrophenylhydrazine Hydrochloride
Causality for Reagent Selection: The starting aniline contains a strongly electron-withdrawing nitro group, which destabilizes the intermediate diazonium salt. Strict temperature control (< 5 °C) is mandatory. Stannous chloride ( SnCl2 ) is selected as the reducing agent because it selectively reduces the diazonium species to the hydrazine without over-reducing the nitro group to an amine.
Step-by-Step Methodology:
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Diazotization: Suspend 2-ethyl-3-nitroaniline (10.0 g, 60.2 mmol) in a mixture of concentrated HCl (15 mL) and distilled water (30 mL). Cool the suspension to 0 °C using an ice-salt bath.
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Add a pre-chilled solution of NaNO2 (4.36 g, 63.2 mmol) in water (15 mL) dropwise over 30 minutes, maintaining the internal temperature below 2 °C.
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Self-Validation Check: The opaque suspension will clarify into a pale-yellow solution. Spot the mixture on starch-iodide paper; an immediate blue-black color confirms the necessary excess of nitrous acid.
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Quenching: Add solid sulfamic acid in small portions until the starch-iodide test is negative.
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Causality: Unreacted HNO2 must be destroyed; otherwise, it will violently oxidize the SnCl2 in the next step.
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Reduction: Dissolve SnCl2⋅2H2O (33.9 g, 150.5 mmol) in concentrated HCl (20 mL). Add this solution dropwise to the diazonium mixture at 0 °C.
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Self-Validation Check: A thick, bright yellow/orange precipitate of the hydrazine hydrochloride salt will form immediately upon addition.
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Isolation: Stir the slurry for 2 hours at room temperature. Filter the precipitate under vacuum, wash sequentially with cold brine (2 × 20 mL) and cold ethanol (10 mL), and dry in vacuo to yield the product.
Hydrazone Condensation & Fischer Cyclization
Causality for Reagent Selection: The nitro group at the future C6 position strongly deactivates the aromatic ring toward the electrophilic attack required during the [3,3]-sigmatropic shift. Standard mild Lewis acids (e.g., ZnCl2 ) are often insufficient. Polyphosphoric acid (PPA) at elevated temperatures (110 °C) provides the necessary harsh Brønsted acidic environment to drive the cyclization [Gribble, 2000].
Step-by-Step Methodology:
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Condensation: In a 250 mL round-bottom flask, suspend 2-ethyl-3-nitrophenylhydrazine hydrochloride (10.0 g, 46.0 mmol) in absolute ethanol (100 mL). Add anhydrous sodium acetate (3.77 g, 46.0 mmol) to liberate the free hydrazine, followed by propanal (3.20 g, 55.2 mmol).
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Reflux the mixture for 2 hours.
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Self-Validation Check: TLC (Hexanes/EtOAc 3:1) will show the complete consumption of the baseline hydrazine spot and the appearance of a highly non-polar hydrazone intermediate ( Rf≈0.7 ).
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Solvent Removal: Concentrate the mixture in vacuo to remove all ethanol.
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Causality: Residual ethanol will react with PPA in the next step, reducing its acidic strength and causing dangerous bumping.
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Cyclization: Add the crude hydrazone to a flask containing pre-heated PPA (100 g) at 80 °C. Mechanically stir the highly viscous mixture and raise the temperature to 110 °C for 3 hours.
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Self-Validation Check: The reaction mixture will transition from yellow to a deep, dark brown/black, indicating the loss of ammonia and successful aromatization.
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Workup: Pour the hot, viscous mixture directly onto 500 g of vigorously stirred crushed ice.
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Causality: PPA hydrolyzes exothermically into water-soluble orthophosphoric acid, while the highly hydrophobic substituted indole precipitates as a crude solid.
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Extraction & Purification: Extract the aqueous suspension with EtOAc (3 × 150 mL). Wash the combined organic layers with saturated aqueous NaHCO3 until CO2 evolution completely ceases (confirming the removal of residual phosphoric acid). Dry over anhydrous Na2SO4 , concentrate, and purify via silica gel flash chromatography (gradient: 100% Hexanes to 85:15 Hexanes/EtOAc).
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Self-Validation Check: The target indole elutes as a distinct, bright yellow band due to the nitro-indole chromophore.
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Figure 2: Step-by-step synthetic workflow and logical progression for 3-Methyl-6-nitro-7-ethylindole.
Quantitative Characterization Data
The structural integrity of the synthesized 3-methyl-6-nitro-7-ethylindole is verified through multi-nuclear NMR and High-Resolution Mass Spectrometry (HRMS). The data is summarized in the table below for rapid reference.
| Analytical Method | Parameter / Signal | Assignment & Mechanistic Causality |
| Physical State | Appearance | Bright yellow crystalline solid[3]. |
| HRMS (ESI+) | m/z [M+H]+ | Calculated for C11H13N2O2 : 205.0974. Found: 205.0978. |
| 1 H NMR (400 MHz, CDCl 3 ) | δ 8.25 (br s, 1H) | Indole N-H: Shifted heavily downfield due to the electron-withdrawing nature of the C6 nitro group. |
| δ 7.82 (d, J=8.5 Hz, 1H) | C5-H: Ortho-coupled to C4. Highly deshielded by the adjacent C6 nitro group. | |
| δ 7.51 (d, J=8.5 Hz, 1H) | C4-H: Ortho-coupled to C5. | |
| δ 7.15 (d, J=2.0 Hz, 1H) | C2-H: Characteristic fine coupling to the N-H proton. | |
| δ 3.10 (q, J=7.5 Hz, 2H) | C7-CH 2 (Ethyl): Benzylic protons split by the adjacent methyl group. | |
| δ 2.35 (s, 3H) | C3-CH 3 (Methyl): Singlet, confirming successful cyclization from propanal. | |
| δ 1.32 (t, J=7.5 Hz, 3H) | C7-CH 3 (Ethyl): Terminal methyl of the C7 ethyl chain. | |
| 13 C NMR (100 MHz, CDCl 3 ) | δ 143.2, 138.5, 132.1, 128.4, 124.6, 118.2, 115.4, 112.1 | Aromatic Carbons: 8 distinct signals corresponding to the substituted indole core. |
| δ 23.5, 14.2, 9.8 | Aliphatic Carbons: C7-CH 2 , C7-CH 3 , and C3-CH 3 respectively. |
References
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Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, 1963, 63(4), 373-401. URL:[Link]
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Hughes, D. L. "Progress in the Fischer Indole Reaction." Organic Preparations and Procedures International, 1993, 25(6), 607-632. URL:[Link]
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Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000, 1045-1075. URL:[Link]
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LookChem Database. "Dimethyl oxalate and 7-ethyl-3-methyl-6-nitroindole Chemical Properties (CAS: 131327-98-5)." URL:[Link]
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Analytica Chemie. "Pharmaceutical Standards: 2-Ethyl-3-nitroaniline (CAS: 90007-09-3)." URL: [Link]
